Deltibant
描述
准备方法
德尔替班的合成涉及通过固相肽合成 (SPPS) 组装其肽链。这种方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 反应条件通常涉及使用偶联试剂,如HBTU (O-(苯并三唑-1-基)-N,N,N’,N’-四甲基脲六氟磷酸盐) 和碱,如DIPEA (N,N-二异丙基乙胺),以促进肽键的形成 . 肽链完全组装后,将其从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化。
化学反应分析
德尔替班会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂,如过氧化氢,和还原剂,如硼氢化钠。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,德尔替班的氧化会导致二硫键的形成,而还原可以断裂这些键 .
科学研究应用
德尔替班因其潜在的治疗应用而被广泛研究。在医学领域,它已被研究用于治疗急性创伤性脑损伤患者的神经保护作用。 尽管临床前结果有希望,但临床试验显示出混合的结果,最终其开发被中止 . 除了其医疗应用外,德尔替班还被用于研究中,以研究缓激肽在炎症反应和血管通透性中的作用 .
作用机制
德尔替班通过拮抗缓激肽B2受体发挥其作用,缓激肽B2受体参与多种生理过程,包括炎症、疼痛和血管通透性。 通过阻断该受体,德尔替班可以减少缓激肽的影响,例如血管舒张和血管通透性增加 . 这种机制使其成为治疗涉及缓激肽过度活性的疾病的潜在治疗剂,如创伤性脑损伤和某些炎症性疾病 .
相似化合物的比较
德尔替班因其特有的肽结构和高分子量,在缓激肽B2受体拮抗剂中是独一无二的。 类似的化合物包括伊卡替班和HOE-140,它们也靶向缓激肽B2受体,但其分子结构和药代动力学特性有所不同 . 例如,伊卡替班是一种较小的肽,具有不同的氨基酸序列,而HOE-140是一种具有独特化学结构的非肽拮抗剂 .
生物活性
Deltibant, also known as CP-0127 or Bradycor, is a bradykinin receptor antagonist that has garnered interest for its potential therapeutic applications, particularly in the context of systemic inflammatory response syndrome (SIRS) and sepsis. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, clinical trial outcomes, and implications for future research.
This compound functions primarily as an antagonist to the bradykinin B2 receptor (B2R), which plays a crucial role in mediating inflammatory responses. By blocking this receptor, this compound can potentially modulate the excessive inflammatory response associated with conditions like sepsis and traumatic brain injury (TBI) . The modulation of bradykinin signaling is significant because excessive bradykinin can lead to vasodilation, increased vascular permeability, and ultimately contribute to organ dysfunction .
Phase II Trials in Sepsis
A pivotal phase II trial involving 504 patients with SIRS and documented infections was conducted across 47 hospitals. This randomized, placebo-controlled study aimed to assess the efficacy of this compound in improving survival rates among patients with sepsis. The trial administered a continuous intravenous infusion of this compound at varying doses (0.3, 1.0, or 3.0 µg/kg/min) over three days .
Key Outcomes:
- 28-Day Survival Rate: The overall study did not show a statistically significant improvement in 28-day survival across all patients. However, a post-hoc analysis indicated that patients with gram-negative infections exhibited a significant reduction in mortality from 50% to 22.2% (P = .005) .
- Subgroup Analysis: While the overall group showed no significant benefits, those with gram-negative infections responded favorably to treatment with this compound .
Neuroprotective Effects in Traumatic Brain Injury
This compound has also been investigated for its neuroprotective properties in patients with severe TBI. In a study assessing its effects on intracranial pressure (ICP) and neurological outcomes, patients receiving this compound demonstrated lower ICP levels compared to placebo . Although the differences were not statistically significant across all measures, trends suggested a potential benefit in reducing mortality and improving long-term outcomes.
Study Findings:
- Mortality Rates: The 28-day all-cause mortality was 20% in the this compound group versus 27% in the placebo group.
- Glasgow Outcome Score (GOS): There was a 10.3% improvement in GOS at three months for those treated with this compound .
Data Summary
Study | Population | Intervention | Key Findings |
---|---|---|---|
Phase II Sepsis Trial | 504 patients with SIRS | This compound (0.3/1.0/3.0 µg/kg/min) vs. placebo | Significant reduction in mortality for gram-negative infections; overall survival not significantly improved |
TBI Study | Severe TBI patients | This compound vs. placebo | Lower ICP levels; reduced mortality from 27% to 20% |
Case Studies and Future Directions
The promising results from both sepsis and TBI studies suggest that further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Larger Sample Sizes: To confirm the beneficial effects observed in specific subgroups.
- Long-Term Outcomes: Investigating the impact on quality of life and functional recovery post-treatment.
- Mechanistic Studies: Understanding how this compound interacts with other inflammatory mediators beyond bradykinin.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[(3S)-1-[6-[(3R)-3-[(2R)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C128H194N40O28S2/c1-71(2)55-85(105(177)155-83(121(193)194)41-25-49-147-127(139)140)157-109(181)89(59-75-33-15-9-16-34-75)159-111(183)91(161-107(179)87(57-73-29-11-7-12-30-73)151-99(171)65-149-113(185)95-61-77(169)67-167(95)117(189)93-43-27-53-163(93)115(187)81(39-23-47-145-125(135)136)153-103(175)79(129)37-21-45-143-123(131)132)69-197-97-63-101(173)165(119(97)191)51-19-5-6-20-52-166-102(174)64-98(120(166)192)198-70-92(112(184)160-90(60-76-35-17-10-18-36-76)110(182)158-86(56-72(3)4)106(178)156-84(122(195)196)42-26-50-148-128(141)142)162-108(180)88(58-74-31-13-8-14-32-74)152-100(172)66-150-114(186)96-62-78(170)68-168(96)118(190)94-44-28-54-164(94)116(188)82(40-24-48-146-126(137)138)154-104(176)80(130)38-22-46-144-124(133)134/h7-18,29-36,71-72,77-98,169-170H,5-6,19-28,37-70,129-130H2,1-4H3,(H,149,185)(H,150,186)(H,151,171)(H,152,172)(H,153,175)(H,154,176)(H,155,177)(H,156,178)(H,157,181)(H,158,182)(H,159,183)(H,160,184)(H,161,179)(H,162,180)(H,193,194)(H,195,196)(H4,131,132,143)(H4,133,134,144)(H4,135,136,145)(H4,137,138,146)(H4,139,140,147)(H4,141,142,148)/t77-,78-,79-,80-,81+,82+,83+,84+,85+,86+,87+,88+,89-,90-,91+,92+,93+,94+,95+,96+,97-,98+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUYFMHGTOPVMR-WQVVEKGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC2CC(=O)N(C2=O)CCCCCCN3C(=O)CC(C3=O)SCC(C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)C9CC(CN9C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CS[C@@H]2CC(=O)N(C2=O)CCCCCCN3C(=O)C[C@@H](C3=O)SC[C@@H](C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)[C@@H]9C[C@H](CN9C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C128H194N40O28S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2805.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140661-97-8 | |
Record name | Deltibant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140661978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DELTIBANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6151J4V7VX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。